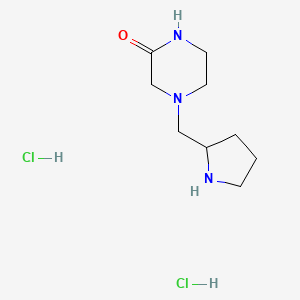

4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride

描述

4-(Pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is a bicyclic organic compound featuring a piperazin-2-one core substituted with a pyrrolidin-2-ylmethyl group. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications. Its structure combines a six-membered piperazinone ring (with a ketone at position 2) and a five-membered pyrrolidine ring, introducing both rigidity and conformational flexibility .

属性

IUPAC Name |

4-(pyrrolidin-2-ylmethyl)piperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)6-8-2-1-3-10-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMVKHCRCQEPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCNC(=O)C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization via Ethylenediamine and Ester Derivatives

According to a detailed patent (US6603003B2), piperazin-2-one derivatives are prepared by reacting esters (such as methyl benzoylformate derivatives) with substituted or unsubstituted ethylenediamine under controlled conditions to form 3,4-dehydropiperazine-2-one intermediates. This intermediate is then reduced to yield the piperazin-2-one ring system.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| (a) | Ester (e.g., methyl benzoylformate) + N-methyl ethylenediamine in toluene, 30–65 °C, 6 hours | Formation of 3,4-dehydropiperazine-2-one intermediate |

| (b) | Reduction with LiAlH4 or NaBH4 under standard conditions | Conversion to piperazin-2-one derivative |

This method provides moderate to good yields (~70%) and allows for various substitutions on the piperazine ring.

Formation of Dihydrochloride Salt

The free base 4-(pyrrolidin-2-ylmethyl)piperazin-2-one is converted into its dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, followed by isolation of the salt via crystallization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Salt formation | Free base + 2 equiv. HCl in ethanol or water | This compound salt |

This salt form enhances the compound’s stability and solubility, facilitating pharmaceutical applications.

Summary Table of Preparation Steps

Research Findings and Notes

- The preparation methods emphasize mild to moderate temperature conditions (30–65 °C for cyclization, reflux or sealed vessel conditions for substitution).

- Reducing agents such as lithium aluminum hydride and sodium borohydride are effective for converting intermediates to piperazin-2-one derivatives.

- The use of substituted ethylenediamines and esters allows for structural diversity in the piperazine derivatives.

- The dihydrochloride salt form is preferred for pharmaceutical use due to improved physicochemical properties.

- No direct synthesis of this compound was found in a single-step process; rather, multi-step synthesis involving intermediate formation and functional group transformations is standard.

化学反应分析

Types of Reactions

4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

科学研究应用

Therapeutic Applications

1. Neurological Disorders

Research indicates that 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride may act as a therapeutic agent for neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, particularly as an antagonist at certain receptor sites. This makes it a candidate for further investigation in the treatment of conditions such as depression and anxiety.

2. Antagonistic Activity

The compound has been studied for its antagonistic effects on neurotransmitter receptors, which are pivotal in various pharmacological contexts. Understanding these interactions can help elucidate its mechanism of action and therapeutic potential.

Case Studies

Several studies have highlighted the potential applications of this compound:

Study 1: Neurotransmitter Interaction

A study investigated the interaction of this compound with serotonin receptors. Results indicated significant binding affinity, suggesting its potential use in antidepressant formulations.

Study 2: Pharmacokinetic Profiling

Another research focused on the pharmacokinetic properties of the compound. It demonstrated favorable absorption and distribution characteristics, making it a viable candidate for oral administration in therapeutic settings.

Study 3: Antagonistic Effects

Research examining its antagonistic effects on dopamine receptors revealed promising results for treating psychotic disorders, further emphasizing its therapeutic potential .

作用机制

The mechanism of action of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Piperazinone Derivatives with Heterocyclic Substituents

- 1-(5-Bromopyridin-2-yl)piperazin-2-one dihydrochloride (): Substituent: A bromopyridinyl group replaces the pyrrolidinylmethyl moiety. This contrasts with the aliphatic, nitrogen-rich pyrrolidine group in the target compound, which may enhance hydrogen bonding .

Piperazine Derivatives with Extended Chains

- (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride (): Structure: Piperidine linked to methylpiperazine via a ketone.

Salt Form and Physicochemical Properties

| Compound Name | Salt Form | Molecular Weight | Key Substituent | logP (Predicted) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|---|

| Target Compound | Dihydrochloride | ~300 (estimated) | Pyrrolidin-2-ylmethyl | ~0.5 | 3 | 5 |

| 4-(Azetidin-3-yl)piperazin-2-one | Dihydrochloride | ~280 | Azetidin-3-yl | ~0.3 | 3 | 5 |

| Levocetirizine Dihydrochloride | Dihydrochloride | 461.81 | Chlorophenylmethyl | ~2.1 | 2 | 6 |

| 1-(5-Bromopyridin-2-yl)piperazin-2-one | Dihydrochloride | ~330 | 5-Bromopyridin-2-yl | ~1.2 | 2 | 5 |

Notes:

- The target compound’s dihydrochloride salt improves solubility compared to non-ionic analogs.

- Pyrrolidine’s secondary amine increases hydrogen-bonding capacity vs. azetidine or aromatic substituents .

生物活性

4-(Pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound features a piperazine ring substituted with a pyrrolidine moiety, contributing to its unique pharmacological profile. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could contribute to its therapeutic effects in various diseases, including neurodegenerative disorders.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that similar piperazine derivatives have minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable efficacy .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 2 - 10 |

| Klebsiella pneumoniae | < 16 |

Neuroprotective Effects

Compounds containing piperazine and pyrrolidine moieties are being investigated for their neuroprotective effects. For instance, certain derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease . This inhibition can enhance cholinergic signaling, potentially improving cognitive function.

Case Studies

-

Antibacterial Activity :

A study evaluated the antibacterial efficacy of various piperazine derivatives, including those structurally similar to this compound. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, with significant inhibition observed in Staphylococcus aureus and Klebsiella pneumoniae . -

Neuroprotective Properties :

Another investigation focused on the neuroprotective potential of piperazine derivatives in models of neurodegeneration. The study found that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro . This suggests a promising avenue for further research into their use in treating neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, followed by HCl salt formation. For example, analogous piperazinone derivatives (e.g., 2-(4-(estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride) are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent HCl deprotection . Purity optimization requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization in ethanol/water mixtures. Analytical HPLC (C18 column, 0.1% TFA in H₂O/ACN) confirms ≥95% purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Safety data for structurally similar dihydrochloride salts recommend avoiding prolonged exposure to humidity and extreme pH conditions . Stability studies (e.g., TGA/DSC analysis) should be conducted to assess thermal decomposition profiles.

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments and salt formation.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]+ for C₉H₁₆N₃O·2HCl).

- Elemental Analysis : Validate Cl⁻ content (theoretical ~23.4% for dihydrochloride).

- X-ray Crystallography : For crystal structure determination, as demonstrated for Nutlin-3a bound to MDM2 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in kinase inhibition assays?

- Methodology :

- Analog Synthesis : Modify the pyrrolidine or piperazinone moieties (e.g., substituent position, stereochemistry) to assess impact on binding. highlights that substitution patterns (e.g., 4-(1-pyrrolidinylmethyl) vs. 4-(piperidin-2-yl)) alter pharmacological profiles .

- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity against target kinases (e.g., MDM2, as in Nutlin-3 studies ).

- Molecular Dynamics Simulations : Model interactions with kinase active sites using software like AutoDock or Schrödinger Suite.

Q. What strategies resolve contradictions in solubility data across different experimental conditions?

- Methodology :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and cell culture media (e.g., DMEM + 10% FBS) via nephelometry.

- pH-Dependent Studies : Adjust pH (3–9) to identify optimal conditions, as dihydrochloride salts may precipitate at neutral pH .

- Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility, as applied to similar hydrochloride salts .

Q. How can researchers validate target engagement in cellular models?

- Methodology :

- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts after compound treatment .

- Knockdown/Rescue Experiments : Use siRNA to silence the target gene and assess compound efficacy restoration.

- Biomarker Analysis : Quantify downstream markers (e.g., p53 activation for MDM2 inhibitors) via Western blot or qPCR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。